2-(Carboxymethyl)-3-nitrobenzoic acid

Übersicht

Beschreibung

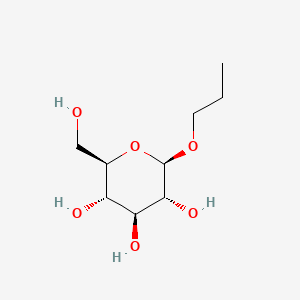

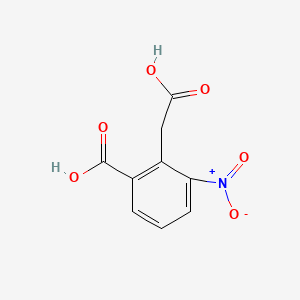

2-(Carboxymethyl)-3-nitrobenzoic acid, otherwise known as CMNB, is a carboxylic acid derivative of nitrobenzoic acid. It is a versatile and important organic compound used in a wide range of scientific and industrial applications. CMNB is used as a starting material for the synthesis of various organic compounds, as a reagent for organic synthesis, and as a catalyst in organic reactions. The compound has also been used in the synthesis of drugs, polymers, and other materials. In

Wissenschaftliche Forschungsanwendungen

Biomedical Engineering

CMNBA can be utilized in the creation of hydrogels for biomedical applications. These hydrogels can mimic the natural tissue environment, making them suitable for tissue engineering and regenerative medicine . The carboxymethyl group in CMNBA contributes to the hydrogel’s water retention capability, which is crucial for cell viability and proliferation .

Pharmaceutical Industry

In the pharmaceutical sector, CMNBA derivatives like carboxymethyl cellulose (CMC) are used as excipients . They serve as binders and stabilizers in tablet formulation, enhancing the mechanical strength and controlling the release of active pharmaceutical ingredients .

Food Technology

CMNBA, through its derivative CMC, finds applications in food technology as a thickener and emulsion stabilizer . It helps maintain the desired consistency and stability of various food products, contributing to their texture and shelf-life .

Wastewater Treatment

The carboxymethyl group in CMNBA can chelate with metal ions, making it useful in wastewater treatment . It can be used to remove heavy metals from wastewater through adsorption, aiding in the purification process .

Energy Production and Storage

CMNBA derivatives are used in energy production and storage systems , such as batteries and supercapacitors. They act as binders in electrode materials, improving the electrical conductivity and overall efficiency of energy storage devices .

Textile Industry

In the textile industry, CMNBA’s derivative CMC is used as a moisture binder and adhesive stabilizer . It enhances the strength and flexibility of yarns and fabrics, and is also involved in the finishing process to improve the fabric’s hand feel and durability .

Eigenschaften

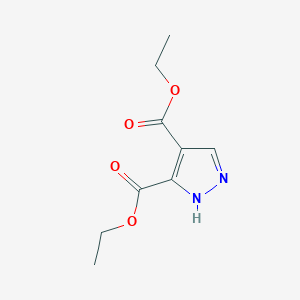

IUPAC Name |

2-(carboxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-6-5(9(13)14)2-1-3-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRSEFOBTSXXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563491 | |

| Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-3-nitrobenzoic acid | |

CAS RN |

90322-71-7 | |

| Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.